molecular formula C18H21N5OS B15117271 2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B15117271
M. Wt: 355.5 g/mol
InChI Key: UNKHHPYTKRIWAP-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, azetidinyl, and benzodiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the azetidinyl and thiadiazolyl groups. Common reagents used in these reactions include cyclopropyl bromide, 2-methoxyethylamine, and thiadiazole derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and quality control measures. Solvent recovery and recycling are also important aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole
  • 1-cyclopropyl-2-methoxyethanone
  • 2-cyclopropyl-1-[(1S)-1-(hydroxymethyl)-7-methoxy-2-(2-pyridinylmethyl)-1′-spiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,3′-azetidine]yl]ethanone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C18H21N5OS/c1-24-9-8-16-20-18(25-21-16)22-10-13(11-22)23-15-5-3-2-4-14(15)19-17(23)12-6-7-12/h2-5,12-13H,6-11H2,1H3

InChI Key

UNKHHPYTKRIWAP-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NSC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5

Origin of Product

United States

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